molecular formula C6H4BrN3O5 B189601 3-Bromo-2,6-bisnitro-5-methoxypyridine CAS No. 326899-80-3

3-Bromo-2,6-bisnitro-5-methoxypyridine

Cat. No. B189601
CAS RN: 326899-80-3
M. Wt: 278.02 g/mol
InChI Key: SRZZCSXOCJYUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,6-bisnitro-5-methoxypyridine (BBMP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. BBMP is a nitroaromatic compound that contains a pyridine ring with two nitro and one methoxy substituents.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-bisnitro-5-methoxypyridine is not fully understood. However, studies have shown that 3-Bromo-2,6-bisnitro-5-methoxypyridine can inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation. 3-Bromo-2,6-bisnitro-5-methoxypyridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Bromo-2,6-bisnitro-5-methoxypyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-Bromo-2,6-bisnitro-5-methoxypyridine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Bromo-2,6-bisnitro-5-methoxypyridine has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 3-Bromo-2,6-bisnitro-5-methoxypyridine has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Escherichia coli.

Advantages and Limitations for Lab Experiments

3-Bromo-2,6-bisnitro-5-methoxypyridine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-Bromo-2,6-bisnitro-5-methoxypyridine is also stable under normal laboratory conditions and can be stored for extended periods. However, 3-Bromo-2,6-bisnitro-5-methoxypyridine has some limitations, including its potential toxicity and the need for proper handling and disposal.

Future Directions

There are several future directions for the research on 3-Bromo-2,6-bisnitro-5-methoxypyridine. One direction is to investigate the potential use of 3-Bromo-2,6-bisnitro-5-methoxypyridine as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore the use of 3-Bromo-2,6-bisnitro-5-methoxypyridine as a pesticide for agricultural applications. Additionally, further studies are needed to elucidate the mechanism of action of 3-Bromo-2,6-bisnitro-5-methoxypyridine and its potential side effects.

Synthesis Methods

3-Bromo-2,6-bisnitro-5-methoxypyridine can be synthesized using various methods, including the reaction of 2,6-dibromo-3-nitropyridine with sodium methoxide in methanol, followed by the nitration of the resulting product with nitric acid. Another method involves the reaction of 2,6-dibromo-3-nitropyridine with sodium methoxide in dimethylformamide, followed by the nitration of the product with nitric acid. The yield of 3-Bromo-2,6-bisnitro-5-methoxypyridine using these methods ranges from 50-70%.

Scientific Research Applications

3-Bromo-2,6-bisnitro-5-methoxypyridine has been extensively studied for its potential applications in various fields. In medicine, 3-Bromo-2,6-bisnitro-5-methoxypyridine has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 3-Bromo-2,6-bisnitro-5-methoxypyridine has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, 3-Bromo-2,6-bisnitro-5-methoxypyridine has been used as a precursor for the synthesis of various compounds, including dyes and pigments.

properties

CAS RN

326899-80-3

Product Name

3-Bromo-2,6-bisnitro-5-methoxypyridine

Molecular Formula

C6H4BrN3O5

Molecular Weight

278.02 g/mol

IUPAC Name

3-bromo-5-methoxy-2,6-dinitropyridine

InChI

InChI=1S/C6H4BrN3O5/c1-15-4-2-3(7)5(9(11)12)8-6(4)10(13)14/h2H,1H3

InChI Key

SRZZCSXOCJYUDB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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